molecular formula C28H35NO7S B601615 (R)-N-Methyl-Laudanosine benzene sulfonate CAS No. 155913-37-4

(R)-N-Methyl-Laudanosine benzene sulfonate

Cat. No. B601615
M. Wt: 529.654
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of Laudanosine, which is a metabolite of Atracurium. Atracurium besilate is a non-neuromuscular-blocking agent used to relax skeletal muscle.

Scientific Research Applications

Resonance Light-Scattering Method

A study by Liu et al. (2003) presented a resonance light-scattering (RLS) assay involving proteins and sodium dodecyl benzene sulfonate, relevant for the understanding of interactions in systems including similar compounds like (R)-N-Methyl-Laudanosine benzene sulfonate (Rutao Liu et al., 2003).

Chemical Transformation of Tertiary Amines

Anastasia et al. (2001) explored the transformation of tertiary amines, like laudanosine, into various N-alkyl congeners through a one-pot procedure. This research provides insights into chemical processes relevant to compounds like (R)-N-Methyl-Laudanosine benzene sulfonate (L. Anastasia et al., 2001).

Biodiesel Production

Nongbe et al. (2017) discussed the use of sulfonated graphene, functionalized with benzene sulfonic acid, as a catalyst in biodiesel production from palm oil. This highlights potential industrial applications of benzene sulfonate derivatives (Medy C. Nongbe et al., 2017).

Investigating Small-Conductance Ca(2+)-Activated K(+) Channels

Scuvée-Moreau et al. (2002) examined laudanosine derivatives, such as methyl-laudanosine, for their potential in investigating the function of small-conductance Ca(2+)-activated K(+) channels in neurons (J. Scuvée-Moreau et al., 2002).

Sulfonated Poly(ether sulfone)s as Proton Exchange Membrane

Matsumoto et al. (2009) prepared sulfonated poly(ether sulfone)s for use in fuel cells, demonstrating the utility of sulfonation in enhancing material properties for energy applications (Kazuya Matsumoto et al., 2009).

Synthesis of Biologically Relevant Alkaloids

Ruiz-Olalla et al. (2015) developed a procedure for synthesizing biologically significant alkaloids, including laudanosine, showcasing the relevance of such compounds in pharmaceutical research (Andrea Ruiz-Olalla et al., 2015).

Production Process of Alpha-Methyl Ester Sulfonates

Martínez et al. (2010) explored the production process of alpha-methyl ester sulfonates, highlighting the industrial potential of sulfonate compounds in the detergent industry (Daniel Martínez et al., 2010).

Synthesis and Binding Studies of SK Channel Blockers

Graulich et al. (2005) conducted synthesis and radioligand binding studies on compounds related to N-methyl-laudanosine, focusing on their potential as SK channel blockers, which is relevant for neurological research (A. Graulich et al., 2005).

Quantitation of Genotoxic Impurity in Pharmaceuticals

Katta et al. (2017) worked on synthesizing and quantifying genotoxic impurities in pharmaceutical compounds, demonstrating the importance of monitoring and controlling such impurities in drug synthesis (Krishna Katta et al., 2017).

Structural, Thermophysical, and Mechanical Properties of Polyimides

Lyulin et al. (2012) investigated the effect of the SO2 group in polyimides, highlighting the significance of such groups in determining the properties of polymeric materials (S. Lyulin et al., 2012).

properties

CAS RN

155913-37-4

Product Name

(R)-N-Methyl-Laudanosine benzene sulfonate

Molecular Formula

C28H35NO7S

Molecular Weight

529.654

Purity

95%

Related CAS

34866-20-1 (free base);  41431-32-7 (Iodide)

Origin of Product

United States

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